molecular formula C11H8FNO3 B1443474 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid CAS No. 1248399-26-9

8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid

Cat. No.: B1443474
CAS No.: 1248399-26-9
M. Wt: 221.18 g/mol
InChI Key: FCKDWQYMDFBQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound .

Biochemical Analysis

Biochemical Properties

8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and thereby affecting cellular redox balance . Additionally, this compound may bind to specific proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Furthermore, it can alter the expression of genes related to metabolic processes, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic flux and the production of key metabolites . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling and metabolic pathways.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as enhancing cellular antioxidant capacity or modulating immune responses . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cellular damage. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism, influencing the production and utilization of energy . For example, this compound may affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolic flux and the levels of key metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its bioavailability and activity . For instance, it may be actively transported into cells by specific membrane transporters, where it can exert its effects on intracellular targets.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluorinated quinolines, including 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid, typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the reaction of 4-fluoroaniline with suitable reagents to form the quinoline ring system .

Industrial Production Methods: Industrial production of fluorinated quinolines often employs large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide derivatives.

    Reduction: Reduction of the quinoline ring to form tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyl and a carboxylic acid group, along with the fluorine atom, makes it a versatile compound for various applications .

Properties

IUPAC Name

8-fluoro-6-methyl-2-oxo-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-5-2-6-7(11(15)16)4-9(14)13-10(6)8(12)3-5/h2-4H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKDWQYMDFBQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)F)NC(=O)C=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid
Reactant of Route 2
8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid
Reactant of Route 3
8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid
Reactant of Route 4
8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid
Reactant of Route 5
8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid
Reactant of Route 6
8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.